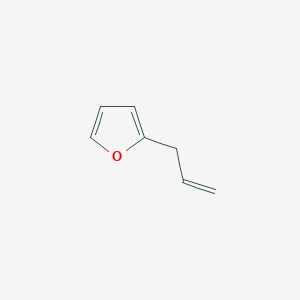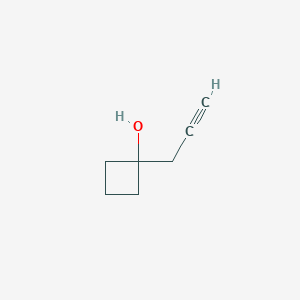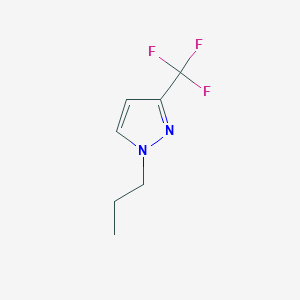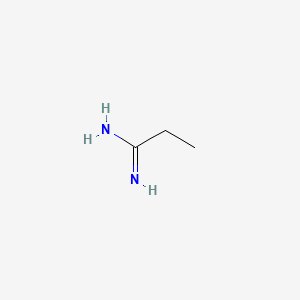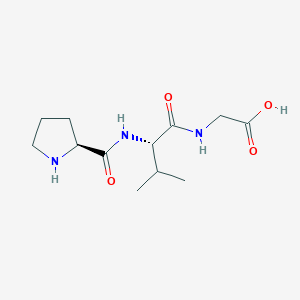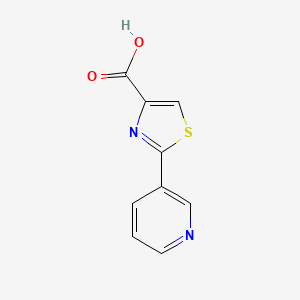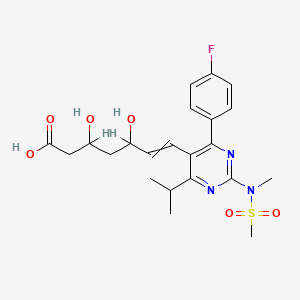
(3R,5R)-Rosuvastatin
Overview
Description
(3R,5R)-Rosuvastatin is a chiral compound used primarily as a lipid-lowering agent. It belongs to the class of statins, which are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, while increasing high-density lipoprotein (HDL) cholesterol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Rosuvastatin involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: This step involves the cyclization of a suitable precursor to form the lactone ring structure.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and esterification.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R,5R)-enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Chiral resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the pure (3R,5R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
(3R,5R)-Rosuvastatin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is used to study the effects of cholesterol-lowering agents on cellular processes and gene expression.
Medicine: this compound is extensively studied for its therapeutic effects in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: The compound is used in the development of new lipid-lowering drugs and formulations.
Mechanism of Action
(3R,5R)-Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the biosynthesis of cholesterol. By binding to the active site of the enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is structurally different but also inhibits HMG-CoA reductase.
Pravastatin: A hydrophilic statin with a different side chain structure.
Uniqueness of (3R,5R)-Rosuvastatin
This compound is unique due to its high potency and efficacy in lowering LDL cholesterol levels. It has a longer half-life compared to other statins, allowing for once-daily dosing. Additionally, it has a favorable safety profile and is less likely to cause muscle-related side effects compared to other statins.
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861387 | |
| Record name | 7-[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)
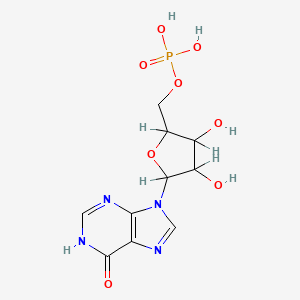
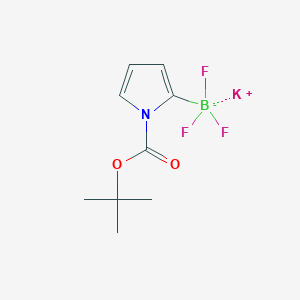


![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
